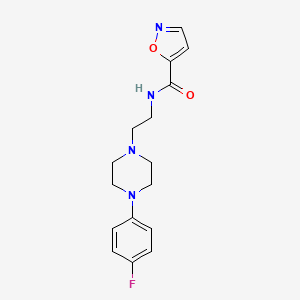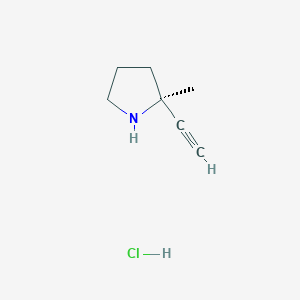
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Piperazines are often found in pharmaceuticals and drugs due to their properties as serotonin and dopamine agonists .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a piperazine ring attached to a fluorophenyl group and an isoxazole ring linked to a carboxamide group. The presence of these functional groups could influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
As a piperazine derivative, this compound might undergo reactions typical for this class of compounds, such as acylation, alkylation, or substitution reactions at the nitrogen atoms. The isoxazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Antiviral Activities
- Compounds containing elements similar to the specified chemical have been investigated for their antimicrobial activities. For instance, derivatives of piperazine have shown moderate to good antimicrobial activity against various microorganisms (Başoğlu et al., 2013).
- Another study found that piperazine derivatives, including those with fluorophenyl groups, exhibited potent antimicrobial activity, highlighting their potential in this field (Babu et al., 2015).
Neuroscience and Brain Imaging
- Research on fluorine-labeled piperazine derivatives, similar in structure to the specified compound, has demonstrated their utility in neuroscience, particularly in brain imaging and the study of neuropsychiatric disorders (García et al., 2014).
Antiviral and Antitubercular Properties
- Some studies have explored the antiviral properties of piperazine derivatives, finding promising activities against specific viruses like Tobacco mosaic virus (Reddy et al., 2013).
- Additionally, compounds with a similar structure have been investigated for their potential in inhibiting Mycobacterium tuberculosis, demonstrating significant activity (Reddy et al., 2014).
Radiopharmaceutical Applications
- The utility of fluorinated piperazine derivatives in positron emission tomography (PET) imaging, particularly for studying serotonin receptors, has been explored, providing valuable insights into brain function (Choi et al., 2015).
Anticancer Research
- Piperazine derivatives have also been studied for their potential anticancer properties. For example, compounds with a structure similar to the specified chemical showed significant activity against certain cancer cell lines (Sharma et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit ents . The inhibition of ENTs can lead to a decrease in nucleotide synthesis and adenosine function, which can have significant effects on cellular processes .
Biochemical Pathways
Ents, which are potential targets of this compound, are involved in the transport of nucleosides across cell membranes . This process is crucial for nucleotide synthesis and the regulation of adenosine function .
Result of Action
The inhibition of ents can lead to a decrease in nucleotide synthesis and adenosine function, which can have significant effects on cellular processes .
Future Directions
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c17-13-1-3-14(4-2-13)21-11-9-20(10-12-21)8-7-18-16(22)15-5-6-19-23-15/h1-6H,7-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNILULFKXVDLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)
![(2Z)-2-(2,4-difluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2959158.png)
![Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2959159.png)
![Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate](/img/structure/B2959161.png)

![N-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2959164.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959165.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)
![N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959173.png)
![4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2959174.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)
![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2959177.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)